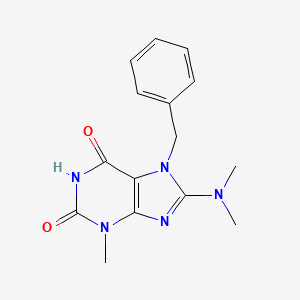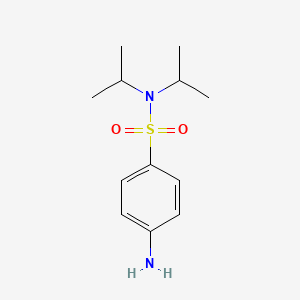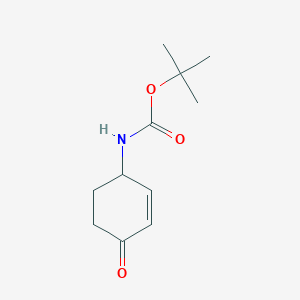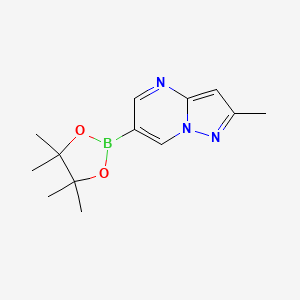
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the proliferation and survival of cancer cells.
Scientific Research Applications
5-Hydroxytryptamine (5-HT) Receptor Ligand
Quinazolin-4(1H)-ones have been explored as ligands for 5-HT receptors. These receptors play a crucial role in neurotransmission and mood regulation. Investigating the compound’s affinity for specific 5-HT receptor subtypes could provide insights into its potential use in neuropsychiatric disorders.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide involves the condensation of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(2-acetamidobenzoyl)acetate. The resulting compound is then cyclized with ammonium acetate to form 2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid, which is then reacted with propargyl bromide to form 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-ynylacetamide. Finally, this compound is hydrogenated using palladium on carbon to form the desired product.", "Starting Materials": [ "2-aminobenzoic acid", "acetic anhydride", "ethyl chloroacetate", "ammonium acetate", "propargyl bromide", "palladium on carbon" ], "Reaction": [ "2-aminobenzoic acid + acetic anhydride -> 2-acetamidobenzoic acid", "2-acetamidobenzoic acid + ethyl chloroacetate -> ethyl 2-(2-acetamidobenzoyl)acetate", "ethyl 2-(2-acetamidobenzoyl)acetate + ammonium acetate -> 2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid", "2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid + propargyl bromide -> 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-ynylacetamide", "2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-ynylacetamide + H2 + Pd/C -> 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide" ] } | |
CAS RN |
688773-33-3 |
Product Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide |
Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.265 |
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C13H13N3O3/c1-2-7-14-11(17)8-16-12(18)9-5-3-4-6-10(9)15-13(16)19/h2-6H,1,7-8H2,(H,14,17)(H,15,19) |
InChI Key |
SNPVKHSDUZJBTQ-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-Thiophen-3-yloxan-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2715240.png)
![[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2715241.png)
![(2S)-2-[[1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2715242.png)
![N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2715246.png)
![7-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2715248.png)

![3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2715250.png)
![(3S,8As)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2715251.png)
![Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2715256.png)


![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2715261.png)

